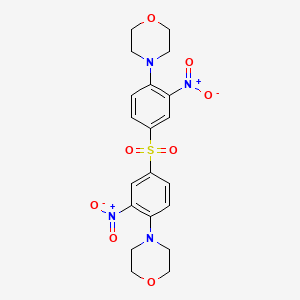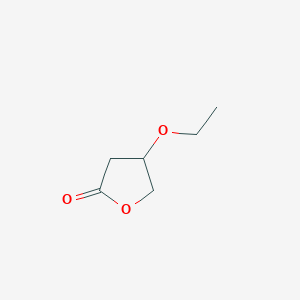![molecular formula C16H26N4OS B14707988 [6-(Decylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14196-97-5](/img/structure/B14707988.png)
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol: is an organic compound that belongs to the class of purine derivatives. This compound features a purine ring system substituted with a decylsulfanyl group at the 6-position and a methanol group at the 9-position. Purine derivatives are known for their significant biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol can be achieved through a multi-step process involving the following key steps:
Formation of the Purine Ring: The purine ring can be synthesized using a condensation reaction between formamide and a suitable amine derivative.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the purine ring.
Attachment of the Methanol Group: The methanol group can be attached through a hydroxymethylation reaction, where formaldehyde is used as the source of the methanol group.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.
Temperature and Pressure: Controlling temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the decylsulfanyl group to a decyl group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Decyl Derivatives: Formed from reduction reactions.
Substituted Purines: Formed from substitution reactions.
Scientific Research Applications
[6-(Decylsulfanyl)-9h-purin-9-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting the expression of specific genes involved in biological processes.
Comparison with Similar Compounds
Similar Compounds
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[6-(Dodecylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a dodecylsulfanyl group instead of a decylsulfanyl group.
[6-(Hexylsulfanyl)-9h-purin-9-yl]methanol: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
The uniqueness of [6-(Decylsulfanyl)-9h-purin-9-yl]methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The length of the decylsulfanyl group can influence the compound’s lipophilicity, membrane permeability, and interaction with molecular targets.
Properties
CAS No. |
14196-97-5 |
|---|---|
Molecular Formula |
C16H26N4OS |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(6-decylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C16H26N4OS/c1-2-3-4-5-6-7-8-9-10-22-16-14-15(17-11-18-16)20(13-21)12-19-14/h11-12,21H,2-10,13H2,1H3 |
InChI Key |
SMVQEUVHAWCDDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC=NC2=C1N=CN2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


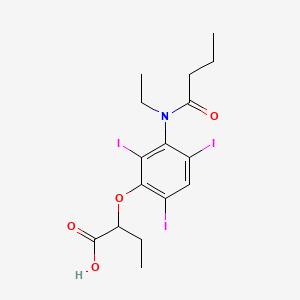
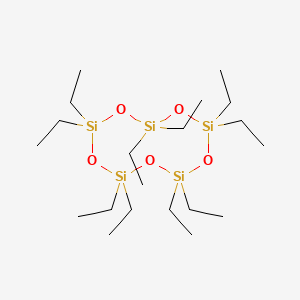
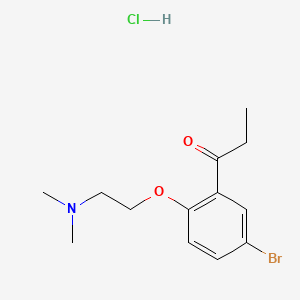
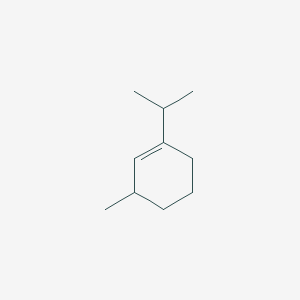
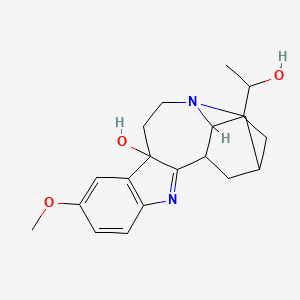
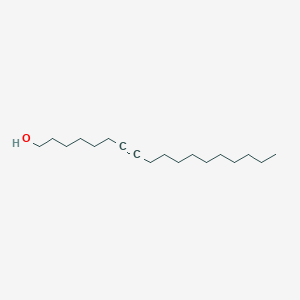
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
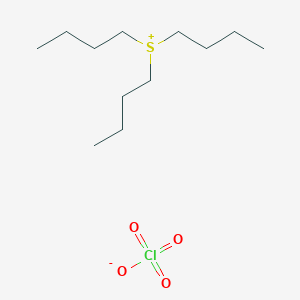
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
![2,5-Bis{[cyclohexyl(methyl)amino]methyl}benzene-1,4-diol](/img/structure/B14707979.png)
